SRX246

Description

Properties

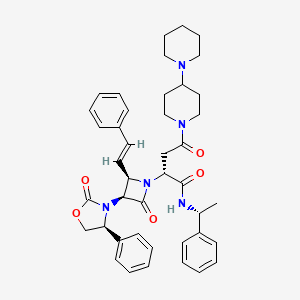

IUPAC Name |

(2R)-4-oxo-2-[(3S,4R)-2-oxo-3-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-4-[(E)-2-phenylethenyl]azetidin-1-yl]-N-[(1R)-1-phenylethyl]-4-(4-piperidin-1-ylpiperidin-1-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H49N5O5/c1-30(32-16-8-3-9-17-32)43-40(49)36(28-38(48)45-26-22-34(23-27-45)44-24-12-5-13-25-44)46-35(21-20-31-14-6-2-7-15-31)39(41(46)50)47-37(29-52-42(47)51)33-18-10-4-11-19-33/h2-4,6-11,14-21,30,34-37,39H,5,12-13,22-29H2,1H3,(H,43,49)/b21-20+/t30-,35-,36-,37-,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUKOXWSIGULLE-JVOQCOEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(CC(=O)N2CCC(CC2)N3CCCCC3)N4C(C(C4=O)N5C(COC5=O)C6=CC=CC=C6)C=CC7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)[C@@H](CC(=O)N2CCC(CC2)N3CCCCC3)N4[C@@H]([C@@H](C4=O)N5[C@H](COC5=O)C6=CC=CC=C6)/C=C/C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H49N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701032257 | |

| Record name | SRX246 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

703.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512784-93-9 | |

| Record name | SRX-246 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0512784939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SRX-246 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16968 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SRX246 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SRX-246 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/372X2P22UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SRX246: A Technical Guide to its Mechanism of Action in the Brain

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRX246, also known as API-246, is a first-in-class, orally bioavailable, and centrally-acting small molecule that functions as a potent and highly selective antagonist for the vasopressin 1a (V1a) receptor.[1][2] Developed by Azevan Pharmaceuticals, this compound has been investigated for the treatment of a range of neuropsychiatric conditions, including intermittent explosive disorder, post-traumatic stress disorder (PTSD), and irritability in Huntington's disease.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound in the brain, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Vasopressin V1a Receptor Antagonism

The primary mechanism of action of this compound is its competitive antagonism of the vasopressin V1a receptor.[4] Arginine vasopressin (AVP) is a neuropeptide that plays a crucial role in regulating social behaviors, stress responses, and emotional processing in the brain.[5] The V1a receptor, a G-protein coupled receptor (GPCR), is the predominant vasopressin receptor subtype in the central nervous system and is densely expressed in brain regions associated with emotion and social cognition, such as the amygdala, hypothalamus, and hippocampus.[5][6]

By binding to the V1a receptor, this compound blocks the downstream signaling cascade typically initiated by AVP. This blockade of AVP signaling is believed to underlie the therapeutic effects of this compound in reducing aggression, anxiety, and fear-related behaviors.[6][7]

Signaling Pathway of the Vasopressin V1a Receptor and the Effect of this compound

The V1a receptor is coupled to the Gq/11 family of G-proteins. Upon binding of its endogenous ligand, arginine vasopressin (AVP), the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of downstream cellular responses, including neurotransmitter release and modulation of gene expression, which are associated with anxiety, stress, and aggression.

This compound, as a competitive antagonist, binds to the V1a receptor but does not induce the conformational change necessary for G-protein activation. By occupying the binding site, it prevents AVP from activating the receptor, thereby inhibiting the entire downstream signaling cascade. This leads to a reduction in the cellular responses mediated by V1a receptor activation.

Quantitative Data

Receptor Binding Affinity

This compound exhibits high affinity and selectivity for the human V1a receptor.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| Human V1a | 0.3 nM | [1] |

| Human V1b | >1000 nM | [1] |

| Human V2 | >1000 nM | [1] |

Pharmacokinetic Properties

Pharmacokinetic studies have been conducted in various species, demonstrating good oral bioavailability and CNS penetration.[8]

| Species | Administration | T½ (Half-life) | Brain/Plasma Ratio | Reference |

| Rat | Oral | 2 hours | ~0.2 | [4][8] |

| Dog | Oral | 6 hours | Not Reported | [4][8] |

Protein Binding

This compound shows high binding to serum proteins across different species.[8]

| Species | Serum Protein Binding | Reference |

| Rat | 95.5 ± 1.7% | [8] |

| Dog | 95.9 ± 1.3% | [8] |

| Human | 98.6 ± 0.4% | [8] |

Experimental Protocols

V1a Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human V1a receptor.[1]

Methodology:

-

Cell Culture: A cell line expressing the human V1a receptor is cultured under standard conditions.

-

Membrane Preparation: Cell membranes are harvested and prepared for the binding assay.

-

Radioligand Binding: A competition binding assay is performed using a radiolabeled V1a receptor ligand (e.g., [3H]-AVP).

-

Incubation: Cell membranes are incubated with the radioligand and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the permeability of this compound across a synthetic membrane, predicting its ability to cross the blood-brain barrier.[8]

Methodology:

-

Membrane Preparation: A filter plate is coated with a lipid solution to form an artificial membrane.

-

Compound Addition: A solution of this compound is added to the donor wells of the plate.

-

Incubation: The plate is incubated to allow the compound to permeate through the artificial membrane into the acceptor wells.

-

Quantification: The concentration of this compound in both the donor and acceptor wells is measured using a suitable analytical method (e.g., LC-MS/MS).

-

Permeability Calculation: The permeability coefficient is calculated based on the change in concentration over time.

Functional Magnetic Resonance Imaging (fMRI) Study in Humans

Objective: To investigate the effects of this compound on brain activity in response to emotional stimuli.[9][10]

Methodology:

-

Participant Recruitment: Healthy volunteers are recruited for the study.

-

Blinding and Randomization: The study is conducted in a double-blind, placebo-controlled, crossover design. Participants are randomly assigned to receive either this compound or a placebo.

-

Drug Administration: Participants receive oral doses of this compound or placebo for a specified period.

-

fMRI Scanning: Participants undergo fMRI scanning while performing a task designed to elicit emotional responses (e.g., viewing images of angry or fearful faces).

-

Data Acquisition: Brain imaging data is acquired during the task.

-

Data Analysis: The fMRI data is analyzed to identify brain regions showing differential activation between the this compound and placebo conditions.

Preclinical and Clinical Evidence

Preclinical studies in animal models have demonstrated that this compound reduces aggression, fear, and anxiety-like behaviors.[6][7] In a human fMRI study, this compound was shown to attenuate the amygdala's response to angry and fearful faces, providing evidence of its CNS activity and target engagement.[9][10]

Phase 2 clinical trials have evaluated the safety and efficacy of this compound in patients with Huntington's disease and intermittent explosive disorder, with results suggesting that the drug is generally well-tolerated and may reduce aggressive behaviors.[3][6]

Conclusion

This compound is a highly selective vasopressin V1a receptor antagonist with a well-defined mechanism of action in the brain. By blocking the signaling of arginine vasopressin in key neural circuits, this compound modulates emotional and social behaviors, offering a novel therapeutic approach for neuropsychiatric disorders characterized by excessive aggression, anxiety, and stress. The quantitative data from preclinical and clinical studies support its continued development as a promising CNS therapeutic.

References

- 1. AVPR1A arginine vasopressin receptor 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. What AVPR1A antagonists are in clinical trials currently? [synapse.patsnap.com]

- 5. Assessing the role of Gαq/11 in cellular responses: an analysis of investigative tools | Semantic Scholar [semanticscholar.org]

- 6. Molecular aspects of vasopressin receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Safety and Tolerability of this compound, a Vasopressin 1a Antagonist, in Irritable Huntington's Disease Patients-A Randomized Phase 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SRX246: A Vasopressin V1a Receptor Antagonist

SRX246, also known as API-246, is a novel, orally bioavailable, and centrally-acting small molecule that functions as a highly selective antagonist for the vasopressin V1a (V1aR) receptor.[1] Developed by Azevan Pharmaceuticals, this azetidinone derivative has been the subject of clinical investigation for its potential therapeutic effects on stress-related neuropsychiatric and neurodegenerative disorders.[2][3] Preclinical and clinical studies have explored its utility in treating conditions such as Huntington's disease, intermittent explosive disorder (IED), and post-traumatic stress disorder (PTSD).[2][3][4][5]

Primary Function and Mechanism of Action

The primary function of this compound is to block the activity of arginine vasopressin (AVP) at the V1a receptor subtype.[6] AVP is a neuropeptide that plays a crucial role in modulating social and emotional behaviors, including responses to stress and threat.[7] The V1a receptor is the most abundant vasopressin receptor in the human brain, with high concentrations in the cortex and limbic system, areas integral to the regulation of socioemotional responses like aggression and fear.[4][6]

By selectively antagonizing the V1a receptor, this compound is thought to attenuate the downstream signaling cascades initiated by AVP. This action is hypothesized to reduce behaviors associated with heightened vasopressinergic activity, such as irritability, aggression, anxiety, and fear.[4][6][8] Importantly, this compound demonstrates high selectivity for the V1a receptor with no significant interaction at V1b or V2 receptors, the latter of which is primarily involved in regulating water balance in the kidneys.[1][9] This selectivity minimizes the risk of diuretic or anti-diuretic side effects.

The central nervous system (CNS) penetrance of this compound allows it to exert its effects directly on brain circuits dysregulated in stress-related disorders.[3][4] Functional magnetic resonance imaging (fMRI) studies in healthy volunteers have shown that this compound can attenuate the effects of intranasal AVP on brain circuits that mediate emotional responses to threatening stimuli.[8][9]

Quantitative Data

The following tables summarize key quantitative data regarding the pharmacological and pharmacokinetic properties of this compound, as well as dosing information from various clinical trials.

Table 1: Pharmacological and Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Notes |

| Binding Affinity (Ki) | 0.3 nM | Human | For the vasopressin V1a receptor.[1] |

| Receptor Selectivity | No interaction at V1b and V2 receptors. Negligible binding at 64 other receptor classes.[1] | - | - |

| Protein Binding | 98.6 ± 0.4% | Human Serum | - |

| 95.5 ± 1.7% | Rat Serum | - | |

| 95.9 ± 1.3% | Dog Serum | - | |

| Pharmacokinetics (IV) | |||

| Cmax | 953 ng/mL | Rat | Following a 2 mg/kg intravenous dose.[1] |

| AUC0-∞ | 1141 ng·h/mL | Rat | Following a 2 mg/kg intravenous dose.[1] |

| Half-life (t1/2) | 6.02 hours | Rat | Following a 2 mg/kg intravenous dose.[1] |

| Pharmacokinetics (Oral) | |||

| Cmax | 98.4 ng/mL | Rat | Following a 20 mg/kg oral dose.[1] |

| AUC0-∞ | 624 ng·h/mL | Rat | Following a 20 mg/kg oral dose.[1] |

| Half-life (t1/2) | 2.38 hours | Rat | Following a 20 mg/kg oral dose.[1] |

Table 2: Dosing Regimens in Clinical Trials

| Clinical Trial (Indication) | Dosage | Duration | Notes |

| STAIR (Huntington's Disease) | 120 mg BID or 160 mg BID | 12 weeks | A dose-escalation design was used, starting with 80 mg BID for the first two weeks.[4][6] |

| AVN009 (Intermittent Explosive Disorder) | 120 mg BID for 4 weeks, followed by 160 mg BID for 4 weeks | 8 weeks | Followed by a one-week taper period.[5] |

| Proof-of-Concept (PTSD) | 160 mg BID | 8 weeks | Crossover design with an 8-week placebo phase.[10][11] |

| fMRI Study (Healthy Volunteers) | 120 mg BID | ~7 days | To assess CNS effects of this compound. |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

-

Objective: To evaluate the safety, tolerability, and activity of this compound in treating irritability and aggression in patients with Huntington's disease.[4][6]

-

Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, three-arm, dose-escalation study.[4][9]

-

Participants: 106 patients with Huntington's disease exhibiting irritability and aggressive behavior.[4][6]

-

Intervention:

-

Outcome Measures:

-

Primary: Safety and tolerability, assessed by monitoring adverse events.[4]

-

Exploratory: Changes in irritability and aggression were assessed using various scales, including the Cohen-Mansfield Agitation Inventory (CMAI), the Aberrant Behavior Checklist (ABC), and an electronic diary of mood and aggressive behaviors.[4]

-

-

Objective: To explore the safety, tolerability, and activity of this compound in adults with Intermittent Explosive Disorder (IED).[5]

-

Study Design: An 8-week, randomized, double-blind, placebo-controlled trial.[5]

-

Participants: Adult males and females with a DSM-5 diagnosis of IED.[5]

-

Intervention:

-

This compound Group: 120 mg BID for 4 weeks, followed by 160 mg BID for 4 weeks.[5]

-

Placebo Group: Matching placebo for 8 weeks.

-

-

Outcome Measures: The primary outcome was a change from baseline in diagnostic measures for IED, with safety and tolerability also being key assessments.[5]

-

Objective: To demonstrate that orally administered this compound produces CNS effects in humans by blocking the effects of intranasally administered vasopressin.

-

Study Design: A double-blind, between-subjects design with two fMRI scanning sessions.

-

Participants: 29 healthy male subjects.

-

Procedure:

-

Session 1 (Baseline): Subjects underwent an fMRI scan while viewing angry faces.

-

Treatment Phase: Subjects were randomized to receive either oral this compound (120 mg PO twice a day) or a placebo for approximately 7 days.

-

Session 2 (Challenge): After the treatment period, subjects received an acute dose of either intranasal vasopressin (40 IU) or a placebo and underwent a second fMRI scan while performing the same face-viewing task.

-

-

Primary Outcome: The primary outcome was the change in Blood-Oxygen-Level-Dependent (BOLD) activity in the amygdala in response to angry faces, comparing the effects of this compound to placebo in the context of the vasopressin challenge.

Visualizations

The following diagrams illustrate the signaling pathway of the vasopressin V1a receptor and the mechanism of action of this compound, as well as the experimental workflow of the STAIR clinical trial.

Caption: Mechanism of this compound at the Vasopressin V1a Receptor.

Caption: Workflow of the STAIR Phase II Clinical Trial.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Clinical Candidates — Azevan [azevan.com]

- 4. The Vasopressin 1a Receptor Antagonist this compound Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 7. The novel vasopressin receptor (V1aR) antagonist this compound reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 9. Safety and Tolerability of this compound, a Vasopressin 1a Antagonist, in Irritable Huntington’s Disease Patients—A Randomized Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A proof-of-concept randomized crossover clinical trial of a first-in-class vasopressin 1a receptor antagonist for PTSD: Design, methods, and recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to SRX246: A Selective Vasopressin V1A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SRX246, a potent and selective antagonist of the vasopressin V1A receptor. The document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for its characterization.

Introduction

This compound, also known as API-246, is an orally bioavailable, central nervous system (CNS) penetrant small molecule that demonstrates high selectivity for the vasopressin V1A receptor.[1] Developed as a potential therapeutic for stress-related affective and anger disorders, this compound is an azetidinone derivative that emerged from the optimization of a lead compound, LY-307174.[1][2] The vasopressin system, particularly the V1A receptor, is implicated in the regulation of social behaviors, aggression, fear, and anxiety.[3][4] Elevated vasopressin levels are associated with increased aggression, making the V1A receptor a compelling target for novel CNS therapeutics.[4] this compound has been investigated in clinical trials for conditions such as Huntington's disease, Post-Traumatic Stress Disorder (PTSD), and Intermittent Explosive Disorder.[3]

Mechanism of Action

This compound functions as a competitive antagonist at the vasopressin V1A receptor. The V1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[5] Upon binding of the endogenous ligand, arginine vasopressin (AVP), the V1A receptor activates a downstream signaling cascade. This compound competitively blocks AVP from binding to the V1A receptor, thereby inhibiting the initiation of this signaling pathway.

V1A Receptor Signaling Pathway

The binding of AVP to the V1A receptor triggers a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the modulation of neural activity associated with stress and emotional regulation.

Quantitative Data Summary

Receptor Binding Affinity & Selectivity

This compound exhibits high affinity for the human V1A receptor and is highly selective over other vasopressin receptor subtypes.[2][6]

| Parameter | Receptor | Species | Value | Reference |

| Ki | V1A | Human | < 1 nM | [2][6] |

| IC50 | V1A | Human | 45 nM (Lead Compound) | [2][7] |

| Selectivity | V1B & V2 | Human | Ki > 1000 nM | [6] |

Pharmacokinetic Properties

Pharmacokinetic studies have been conducted in multiple species to characterize the absorption, distribution, metabolism, and excretion of this compound.[8]

| Parameter | Species | Dose & Route | Value | Reference |

| T1/2 (Half-life) | Rat | 20 mg/kg (oral) | 2 hours | [8] |

| T1/2 (Half-life) | Dog | N/A | 6 hours | [8] |

| Brain Penetration | Rat | Single oral dose | ~20% of plasma values | [8] |

| Brain T1/2 | Rat | Single oral dose | 6 hours | [8] |

| Serum Protein Binding | Rat | In vitro | 95.5 ± 1.7% | [8] |

| Serum Protein Binding | Dog | In vitro | 95.9 ± 1.3% | [8] |

| Serum Protein Binding | Human | In vitro | 98.6 ± 0.4% | [8] |

Clinical Trial Efficacy & Safety

This compound has been evaluated in Phase 2 clinical trials for safety, tolerability, and preliminary efficacy in various neuropsychiatric conditions.

| Clinical Trial (ID) | Indication | Key Findings | Reference |

| STAIR (NCT02507284) | Huntington's Disease (Irritability) | Generally safe and well-tolerated. Met primary and secondary safety/tolerability goals. Exploratory analysis showed a statistically significant reduction in violent behaviors (hitting) compared to placebo. | [3][9] |

| Proof-of-Concept (NCT02733614) | Post-Traumatic Stress Disorder (PTSD) | 160 mg BID dosing regimen. Crossover study design. | [10] |

| Anxiety Model (Healthy Volunteers) | Experimental Anxiety | Significantly decreased anxiety-potentiated startle, a translational biomarker of anxiety, independent of fear-potentiated startle. | [11] |

Experimental Protocols

V1A Receptor Radioligand Binding Assay

This protocol is adapted from methodologies used in the initial characterization of the azetidinone series of V1A antagonists.[2][5]

Objective: To determine the binding affinity (Ki) of this compound for the human V1A receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human V1A receptor.[2]

-

Radioligand: [³H]-Arginine Vasopressin ([³H]AVP).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Apparatus: 96-well plates, glass fiber filters (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine), vacuum filtration manifold, scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize CHO-hV1A cells in cold lysis buffer and isolate the membrane fraction via differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

Assay Setup: In a 96-well plate, combine in the following order:

-

Assay buffer.

-

Varying concentrations of unlabeled this compound (for competition curve) or buffer (for total binding) or a saturating concentration of unlabeled AVP (for non-specific binding).

-

A fixed concentration of [³H]AVP (typically at or below its Kd value).

-

CHO-hV1A cell membranes (typically 10-20 µg protein per well).

-

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a general procedure for assessing the pharmacokinetic profile of this compound in rats following oral administration, based on the study by Fabio et al. (2013).[8] This type of study is essential for determining key parameters like half-life and brain penetration.

Objective: To determine the plasma and brain concentration-time profiles of this compound in rats after a single oral dose.

Materials:

-

Animals: Male Sprague-Dawley rats.

-

Test Compound: this compound formulated for oral gavage (e.g., in a vehicle like 0.5% methylcellulose).

-

Equipment: Oral gavage needles, blood collection supplies (e.g., capillary tubes, EDTA-coated tubes), surgical tools for brain tissue collection, homogenization equipment.

-

Analytical System: A validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of this compound in plasma and brain homogenate.

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study. Fast animals overnight before dosing.

-

Dosing: Administer a single dose of this compound via oral gavage (e.g., 20 mg/kg). Record the exact time of administration.

-

Sample Collection (Time Course):

-

At predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from a subset of animals via a suitable route (e.g., tail vein or cardiac puncture under anesthesia for terminal samples).

-

Process blood to obtain plasma by centrifugation and store frozen (-80°C) until analysis.

-

At each terminal time point, euthanize the animals and rapidly excise the brain. Rinse with cold saline, blot dry, and store frozen (-80°C).

-

-

Sample Preparation for Analysis:

-

Plasma: Perform a protein precipitation or liquid-liquid extraction on the plasma samples to isolate this compound.

-

Brain: Weigh the frozen brain tissue and homogenize in a suitable buffer. Perform an extraction on the brain homogenate.

-

-

LC-MS/MS Analysis:

-

Inject the processed samples into the LC-MS/MS system.

-

Separate this compound from endogenous components using a suitable chromatography column and mobile phase gradient.

-

Detect and quantify this compound and its internal standard using mass spectrometry, typically in Multiple Reaction Monitoring (MRM) mode.

-

-

Pharmacokinetic Analysis:

-

Plot the mean plasma and brain concentrations of this compound versus time.

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and T1/2 (elimination half-life).

-

Calculate the brain-to-plasma concentration ratio at each time point to assess CNS penetration.

-

Conclusion

This compound is a highly selective and potent vasopressin V1A receptor antagonist with CNS-penetrant properties and oral bioavailability. Preclinical studies have consistently demonstrated its efficacy in models of aggression, anxiety, and depression.[3] Phase 2 clinical trials have established its safety and tolerability in human subjects and have provided preliminary evidence of efficacy in reducing aggressive behaviors associated with Huntington's disease.[9] The unique mechanism of action, targeting the vasopressin system's role in socio-emotional regulation, positions this compound as a promising candidate for the treatment of stress and aggression-related neuropsychiatric disorders. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Azetidinones as vasopressin V1a antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Vasopressin 1a Receptor Antagonist this compound Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Azetidinones as Vasopressin V1a Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and metabolism of this compound: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. The novel vasopressin receptor (V1aR) antagonist this compound reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]

SRX246: A Technical Guide on CNS Penetration and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRX246 is a first-in-class, orally bioavailable, and centrally-acting vasopressin 1a (V1a) receptor antagonist.[1] Its ability to penetrate the central nervous system (CNS) is a critical attribute for its development in treating neuropsychiatric disorders. This technical guide provides a comprehensive overview of the available data on the CNS penetration and bioavailability of this compound, including detailed experimental methodologies and a summary of key pharmacokinetic parameters.

Introduction

This compound is a novel small molecule that exhibits high selectivity and affinity for the V1a receptor, which is abundantly expressed in the brain and implicated in the regulation of social behaviors, stress, and anxiety.[2] The therapeutic potential of this compound in conditions such as Huntington's disease, post-traumatic stress disorder (PTSD), and intermittent explosive disorder is currently under investigation in clinical trials.[1][3] A fundamental aspect of its pharmacological profile is its capacity to cross the blood-brain barrier (BBB) and engage its target in the CNS.[4][5] This document synthesizes the preclinical and clinical findings related to the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a specific focus on its CNS penetration.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in several preclinical species and in humans. The compound is orally available and demonstrates dose-dependent exposure.[6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in various species.

Table 1: In Vitro Permeability and Protein Binding of this compound [6]

| Parameter | Assay | Species | Result |

| Permeability | PAMPA & PAMPA-BBB | - | Comparable to highly permeable, orally active pharmaceuticals |

| Serum Protein Binding | - | Rat | 95.5 ± 1.7% |

| Dog | 95.9 ± 1.3% | ||

| Human | 98.6 ± 0.4% |

Table 2: In Vivo Pharmacokinetics of this compound in Preclinical Species [6]

| Species | Dose Route | Half-life (T½) | Brain-to-Plasma Ratio | Brain Half-life (T½) |

| Rat | Oral | 2 hours | ~20% of plasma values | 6 hours |

| Dog | Oral | 6 hours | Not Reported | Not Reported |

Note: Specific Cmax, Tmax, and AUC values for preclinical and clinical studies are not fully detailed in the publicly available literature and would require access to proprietary study reports.

Metabolism

In vitro studies using primary hepatocytes have shown that this compound is stable in human liver cells, suggesting a low metabolic clearance in humans.[6] In contrast, it is moderately metabolized in rat and dog hepatocytes.[6] Furthermore, this compound exhibits a very low potential for drug-drug interactions based on cytochrome P450 enzyme inhibition assays.[6]

CNS Penetration

The ability of this compound to cross the blood-brain barrier is a key feature of its pharmacological profile.

Evidence of CNS Penetration

Preclinical studies in rats have demonstrated that following a single oral dose, brain levels of this compound were approximately 20% of plasma concentrations, with a brain tissue half-life of 6 hours.[6] This indicates significant and sustained exposure in the CNS.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput assay used to predict the passive diffusion of a compound across the gastrointestinal tract and the blood-brain barrier.[7][8]

-

Objective: To assess the passive permeability of this compound.

-

Methodology:

-

A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in dodecane) to form an artificial membrane.

-

The test compound (this compound) is added to the donor wells of the plate.

-

The acceptor plate, containing a buffer solution, is placed on top of the filter plate.

-

The "sandwich" is incubated at room temperature for a defined period.

-

The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

-

The permeability coefficient (Pe) is calculated based on the rate of compound appearance in the acceptor well.

-

In Vivo CNS Penetration Study in Rats

This protocol describes a typical in vivo study to determine the brain-to-plasma concentration ratio of a test compound.[7][9]

-

Objective: To quantify the concentration of this compound in the brain and plasma over time following oral administration.

-

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Dosing: this compound is administered via oral gavage at a specified dose.

-

Sample Collection: At predetermined time points post-dosing, blood samples are collected via cardiac puncture, and the animals are euthanized. The brains are then rapidly excised.

-

Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.

-

Bioanalysis: The concentrations of this compound in plasma and brain homogenate are quantified using a validated LC-MS/MS method.

-

Data Analysis: The brain-to-plasma concentration ratio is calculated at each time point. Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, are determined for both plasma and brain tissue.

-

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective analytical technique used for the quantification of drugs in biological matrices.[10][11]

-

Objective: To accurately measure the concentration of this compound in plasma and brain homogenate.

-

Methodology:

-

Sample Preparation: Proteins in the plasma and brain homogenate samples are precipitated using a solvent like acetonitrile. The supernatant is then separated and dried.

-

Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 analytical column is typically used to separate this compound from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is employed.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its internal standard.

-

Quantification: A calibration curve is generated using standards of known this compound concentrations to determine the concentration in the unknown samples.

-

Visualizations

Signaling Pathway of the Vasopressin V1a Receptor

This compound acts as an antagonist at the V1a receptor, which is a Gq protein-coupled receptor.[5] The diagram below illustrates the canonical signaling pathway initiated by vasopressin binding to the V1a receptor.

Caption: Vasopressin V1a Receptor Signaling Pathway.

Experimental Workflow for In Vivo CNS Penetration Study

The following diagram outlines the key steps in a typical preclinical study to assess the brain penetration of a compound.

Caption: In Vivo CNS Penetration Study Workflow.

Conclusion

This compound is a CNS-penetrant vasopressin V1a receptor antagonist with favorable oral bioavailability and metabolic stability, particularly in humans. Preclinical data confirm its ability to cross the blood-brain barrier and achieve significant concentrations in the brain. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other CNS-targeted therapeutics. Further disclosure of detailed pharmacokinetic data from human clinical trials will be crucial for a complete understanding of its clinical pharmacology.

References

- 1. grokipedia.com [grokipedia.com]

- 2. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 6. Pharmacokinetics and metabolism of this compound: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Brain penetration assessment in vivo: a reliable and simple method in anesthetized rats at steady state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A sensitive LC/MS/MS bioanalysis assay of orally administered lipoic acid in rat blood and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of SRX246 in Neuropsychiatric Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SRX246 is a first-in-class, orally bioavailable, and centrally-acting selective antagonist of the vasopressin 1a (V1a) receptor, demonstrating significant therapeutic potential for a range of neuropsychiatric disorders characterized by stress, anxiety, and aggression. Developed by Azevan Pharmaceuticals, this compound has undergone extensive preclinical evaluation and has shown promising results in Phase II clinical trials for conditions such as Huntington's Disease, Intermittent Explosive Disorder, and Post-Traumatic Stress Disorder (PTSD). This technical guide provides a comprehensive overview of the core data, experimental protocols, and mechanisms of action related to this compound, intended to inform further research and development in the field.

Introduction: The Vasopressin System and Neuropsychiatric Disorders

The neuropeptide arginine vasopressin (AVP) plays a crucial role in regulating social behaviors, stress responses, and emotional processing through its interaction with various receptors in the brain. The V1a receptor subtype, in particular, is densely expressed in limbic brain regions integral to the modulation of fear, anxiety, and aggression.[1][2] Dysregulation of the vasopressin system has been implicated in the pathophysiology of several neuropsychiatric conditions, making the V1a receptor a compelling target for therapeutic intervention. This compound represents a novel approach to treating these disorders by selectively blocking the V1a receptor, thereby mitigating the downstream effects of excessive vasopressin signaling.

Mechanism of Action of this compound

This compound is a potent and highly selective antagonist of the human V1a receptor with a binding affinity (Ki) of 0.3 nM.[3] It exhibits negligible binding to V1b and V2 receptors, as well as a wide range of other G-protein coupled receptors, ensuring a targeted pharmacological profile with a reduced likelihood of off-target effects.[3] The primary mechanism of action of this compound involves the competitive inhibition of AVP binding to the V1a receptor. This receptor is coupled to the Gq/11 family of G-proteins.[4] Upon AVP binding, the V1a receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release in brain circuits associated with emotion and behavior. By blocking this pathway, this compound is thought to dampen the heightened neuronal activity that contributes to symptoms of anxiety, aggression, and stress-related disorders.

Signaling Pathway of the Vasopressin V1a Receptor and the Antagonistic Action of this compound

Preclinical Data

This compound has demonstrated efficacy in a variety of animal models of neuropsychiatric disorders, including those for aggression, anxiety, and depression.[5][6]

Pharmacokinetics

Pharmacokinetic studies in rats and dogs have shown that this compound is orally bioavailable and penetrates the central nervous system. Following a single oral dose in rats, brain concentrations of this compound were found to be approximately 20% of plasma values, with a half-life of 6 hours in the brain.[7]

| Parameter | Rat | Dog | Human |

| Binding Affinity (Ki) for V1a Receptor | - | - | 0.3 nM[3] |

| Plasma Half-life (T½) | 2 hours[7] | 6 hours[7] | - |

| Brain Half-life (T½) | 6 hours[7] | - | - |

| Brain to Plasma Ratio | ~20%[7] | - | - |

| Protein Binding (Serum) | 95.5 ± 1.7%[7] | 95.9 ± 1.3%[7] | 98.6 ± 0.4%[7] |

Preclinical Efficacy

In preclinical models, this compound has been shown to reduce aggression and fear responses.[1] For instance, in a resident-intruder model, this compound significantly blunted aggressive behavior in male rats.[1][8] Functional magnetic resonance imaging (fMRI) studies in rats demonstrated that this compound blocked the increase in brain activity in aggression-related circuits that was observed when a resident male was confronted with an intruder.[1] Furthermore, this compound has shown anxiolytic and antidepressant effects in various animal models.[1]

Clinical Development

This compound has been evaluated in several Phase II clinical trials for a variety of neuropsychiatric disorders.

Huntington's Disease (STAIR Trial)

The Safety, Tolerability, and Activity of this compound in Irritable Subjects with Huntington's Disease (STAIR) trial was a Phase II, multicenter, randomized, double-blind, placebo-controlled study.[2][9]

| Parameter | This compound | Placebo |

| Number of Participants | 71 | 35 |

| Dosing Regimen | 120 mg BID or 160 mg BID[2] | Matching placebo |

| Treatment Duration | 12 weeks[3] | 12 weeks[3] |

| Reduction in Violent Behaviors (Hitting) | Proportion of patients exhibiting violent behaviors reduced from 53% to 37%[3] | Proportion of patients exhibiting violent behaviors remained stable (24% to 33%)[3] |

| Fewer Aggressive Events (Hitting/Yelling) in High Disease Burden Subgroup | 65% of patients[3] | 22% of patients[3] |

The trial met its primary endpoints of safety and tolerability.[3] Exploratory efficacy analyses revealed a statistically significant reduction in the proportion of patients exhibiting violent behaviors in the this compound group compared to placebo.[3]

Intermittent Explosive Disorder

A Phase II exploratory clinical study evaluated this compound in adults with Intermittent Explosive Disorder.[10][11] The multi-center, randomized, double-blind, placebo-controlled trial included 97 subjects who received either this compound or placebo for 8 weeks.[10] The study achieved its primary endpoint and exploratory goals, with a statistically significant difference favoring this compound in key outcome measures of clinical benefit.[10][11]

| Parameter | Value |

| Number of Participants | 97 |

| Study Design | Randomized, double-blind, placebo-controlled |

| Treatment Duration | 8 weeks |

| Key Finding | Statistically significant differences favoring this compound in key outcome measures[10][11] |

Post-Traumatic Stress Disorder (PTSD)

A proof-of-concept, 18-week, double-blind, crossover clinical trial investigated the efficacy of this compound in 42 patients with PTSD.[12] The primary outcome was the change in the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) score.[13] While the study did not meet its primary endpoint of a 10-point difference in mean CAPS-5 scores compared to placebo, an examination of effect sizes, adjusted for covariates, suggested a potential benefit for this compound, with an effect approximately 30% higher than placebo.[13]

| Parameter | This compound | Placebo |

| Number of Participants | 42 | 42 |

| Dosing Regimen | 160 mg PO BID[12] | Matching placebo |

| Treatment Duration | 8 weeks per arm (crossover)[13] | 8 weeks per arm (crossover)[13] |

| Primary Outcome | Expected 10-point difference in mean CAPS-5 scores (not met)[13] | - |

| Effect Size | ~30% higher than placebo (adjusted for covariates) | - |

Experimental Protocols

Preclinical Behavioral Models

This paradigm is a standardized method to assess offensive aggressive and defensive behaviors.

This test is widely used to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

This model is used to screen for antidepressant efficacy by measuring the immobility time of rodents in an inescapable cylinder of water.

Clinical Study Protocols

To assess the central nervous system effects of this compound, a functional magnetic resonance imaging (fMRI) study was conducted in healthy volunteers.

This study demonstrated that this compound could attenuate the effects of intranasally administered vasopressin on brain circuits that are activated in response to threatening stimuli.[1] Specifically, this compound treatment was associated with a significantly attenuated BOLD response to angry faces in brain regions such as the amygdala.[8]

Conclusion and Future Directions

This compound, a selective V1a receptor antagonist, has shown a promising safety and efficacy profile in both preclinical and clinical studies for the treatment of neuropsychiatric disorders characterized by aggression, anxiety, and stress. The data gathered to date strongly support the continued development of this compound as a novel therapeutic agent. Future research should focus on larger, pivotal Phase III trials to confirm the efficacy of this compound in Huntington's Disease and Intermittent Explosive Disorder. Further investigation into its potential in other indications, such as PTSD, is also warranted, potentially with refined study designs or patient populations. The continued exploration of V1a receptor antagonism as a therapeutic strategy holds significant promise for addressing unmet medical needs in psychiatry.

References

- 1. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 2. The Vasopressin 1a Receptor Antagonist this compound Reduces Aggressive Behavior in Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 4. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 5. The Vasopressin 1a Receptor Antagonist this compound Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. Azevan Pharmaceuticals Reports Positive Phase 2 Exploratory Clinical Study Results with this compound in Intermittent Explosive Disorder [prnewswire.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. A proof-of-concept randomized crossover clinical trial of a first-in-class vasopressin 1a receptor antagonist for PTSD: Design, methods, and recruitment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SRX246: A Vasopressin V1a Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

Introduction and History

SRX246 is a first-in-class, orally bioavailable, and centrally-acting small molecule antagonist of the vasopressin V1a receptor developed by Azevan Pharmaceuticals.[1][2] It represents a novel therapeutic approach for central nervous system (CNS) disorders characterized by stress, fear, aggression, and anxiety.[2][3] The development of this compound was driven by the growing understanding of the role of the neuropeptide arginine vasopressin (AVP) in modulating social behaviors and stress responses through its action on the V1a receptor, which is the predominant vasopressin receptor subtype in the brain.[4]

The development program for this compound has been supported by grants from the National Institutes of Health (NIH) and the Department of Defense.[3] Preclinical studies demonstrated the efficacy of this compound in various animal models of mood and behavioral disorders.[1][4] Subsequently, this compound has undergone extensive clinical evaluation for several indications, including Huntington's disease, Intermittent Explosive Disorder (IED), and Post-Traumatic Stress Disorder (PTSD).[2][3]

Mechanism of Action

This compound is a highly selective antagonist of the vasopressin V1a receptor.[1][4] By blocking the binding of endogenous AVP to the V1a receptor in the brain, this compound modulates downstream signaling pathways involved in the regulation of socio-emotional behaviors.[4] The V1a receptor is a G-protein coupled receptor (GPCR) that, upon activation by AVP, couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately influences neuronal excitability and neurotransmitter release in brain regions critical for emotional regulation, such as the amygdala and hypothalamus. This compound, by competitively inhibiting AVP binding, attenuates this signaling pathway.

Signaling Pathway of Vasopressin V1a Receptor and Inhibition by this compound

Caption: this compound competitively antagonizes the vasopressin V1a receptor.

Preclinical Development

In Vitro Studies

This compound has demonstrated high affinity and selectivity for the human vasopressin V1a receptor in vitro.

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | Human | 0.3 nM | [4] |

| Permeability | PAMPA & PAMPA-BBB | Comparable to highly permeable, orally active pharmaceuticals | [1] |

| Protein Binding | Rat | 95.5 ± 1.7% | [1] |

| Dog | 95.9 ± 1.3% | [1] | |

| Human | 98.6 ± 0.4% | [1] | |

| Metabolism | Human Hepatocytes | Stable | [1] |

| Rat & Dog Hepatocytes | Moderately metabolized | [1] | |

| CYP450 Inhibition | Human | Very low potential for drug-drug interactions | [1] |

Radioligand Binding Assay for V1a Receptor Affinity:

-

Objective: To determine the binding affinity (Ki) of this compound for the human vasopressin V1a receptor.

-

Methodology:

-

Membrane Preparation: Crude membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human V1a receptor are used.

-

Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP) is used as the radiolabeled ligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% bovine serum albumin (BSA).

-

Procedure: Membranes are incubated with a fixed concentration of [3H]-AVP and varying concentrations of unlabeled this compound in the assay buffer.

-

Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-AVP (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[3]

-

In Vivo Studies

This compound has been evaluated in various animal models, demonstrating its efficacy in reducing behaviors associated with stress, fear, and aggression.[1][4]

| Parameter | Species | Dose | Value | Reference |

| Half-life (T½) | Rat | Oral | 2 hours | [1] |

| Dog | Oral | 6 hours | [1] | |

| Brain Penetration | Rat | Single Oral Dose | Brain levels were approximately 20% of plasma values with a T½ of 6 hours | [1] |

Resident-Intruder Test for Anti-Aggressive Effects:

-

Objective: To assess the effect of this compound on aggressive behavior in a standardized animal model.

-

Methodology:

-

Animals: Male rodents (e.g., rats or mice) are used.

-

Housing: A male "resident" animal is housed with a female companion for a period to establish territoriality. The female is removed prior to the test.

-

Procedure: An unfamiliar male "intruder" animal is introduced into the home cage of the resident.

-

Drug Administration: this compound or vehicle is administered to the resident animal at a specified time before the test.

-

Observation: The social interaction between the resident and intruder is recorded for a defined period (e.g., 10 minutes).

-

Behavioral Scoring: Key behaviors are scored, including latency to the first attack, number of attacks, duration of aggressive grooming, and non-aggressive social behaviors (e.g., social sniffing).

-

Data Analysis: Behavioral parameters are compared between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).[2][5]

-

Clinical Development

This compound has been investigated in multiple Phase 1 and Phase 2 clinical trials for various neuropsychiatric indications.

Phase 1 Studies in Healthy Volunteers

Phase 1 single and multiple ascending dose studies in healthy volunteers demonstrated that this compound was safe and well-tolerated.[1][6] These studies also provided key pharmacokinetic data to inform dosing in subsequent patient trials.

Phase 2 Clinical Trials

-

Objective: To evaluate the safety, tolerability, and activity of this compound in treating irritability in patients with Huntington's disease.[7][8]

-

Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, dose-escalation study.[8][9]

-

Patient Population: 106 individuals with early symptomatic Huntington's disease and irritability.[7]

-

Dosing Regimen: Patients were randomized to receive placebo or this compound. The this compound group started at 80 mg twice daily for two weeks, then escalated to 120 mg twice daily. After four weeks at 120 mg, one group continued at this dose while the other escalated to 160 mg twice daily for the remaining six weeks.[7][8]

-

Key Outcomes:

-

Primary: Safety and tolerability. This compound was found to be safe and well-tolerated.[7]

-

Exploratory Efficacy: A statistically significant reduction in the proportion of patients exhibiting violent behaviors was observed in the this compound-treated group compared to placebo (37% vs. 24% at baseline, changing to 53% vs. 33% at 12 weeks, respectively).[7] In a subgroup of patients with a higher disease burden, a significantly greater proportion experienced fewer aggressive events (hitting or yelling) with this compound compared to placebo (65% vs. 22%).[7]

-

-

Objective: To assess the safety, tolerability, and activity of this compound in adults with Intermittent Explosive Disorder.[10][11]

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.[12][13]

-

Patient Population: 97 adult male and female subjects with IED.[12][13]

-

Dosing Regimen: Following a two-week placebo lead-in, patients were randomized to receive this compound or placebo for 8 weeks.[12][13]

-

Key Outcomes: The primary endpoint and exploratory goals of the trial were met, with this compound demonstrating a statistically significant clinical benefit in key outcome measures. The drug was well-tolerated with no serious adverse events reported.[12][13]

-

Objective: To evaluate the efficacy and safety of this compound in adults with PTSD.[14][15]

-

Study Design: An 18-week, crossover, double-blind, randomized, placebo-controlled proof-of-concept study.[14][16]

-

Patient Population: Adult veterans and civilians with a primary diagnosis of PTSD.[14]

-

Dosing Regimen: Participants received this compound (160 mg twice daily) for 8 weeks and placebo for 8 weeks in a crossover design, separated by a washout period.[14][16]

-

Key Outcomes: The study aimed to assess changes in the Clinician-Administered PTSD Scale (CAPS-5) score.[16] While the study was underpowered, examination of effect sizes suggested a potential superiority for this compound over placebo.[17]

Clinical Trial Experimental Workflow

Caption: A generalized workflow for the Phase 2 clinical trials of this compound.

Conclusion and Future Directions

This compound, a potent and selective vasopressin V1a receptor antagonist, has shown a promising safety and efficacy profile in both preclinical and clinical studies for the treatment of neuropsychiatric disorders characterized by aggression and irritability. The positive results from the Phase 2 trials in Huntington's disease and Intermittent Explosive Disorder suggest that targeting the vasopressin system is a viable therapeutic strategy for these conditions. While the development program for this compound appears to have paused in recent years, the extensive data gathered provides a solid foundation for further investigation into the role of V1a receptor antagonism in CNS disorders. Future research could focus on optimizing patient selection, exploring additional indications, and further elucidating the long-term safety and efficacy of this novel therapeutic agent.

References

- 1. Pharmacokinetics and metabolism of this compound: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The Vasopressin 1a Receptor Antagonist this compound Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 6. mdpi.com [mdpi.com]

- 7. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. researchgate.net [researchgate.net]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. biotechhunter.com [biotechhunter.com]

- 12. firstwordpharma.com [firstwordpharma.com]

- 13. Azevan Pharmaceuticals Reports Positive Phase 2 Exploratory Clinical Study Results with this compound in Intermittent Explosive Disorder [prnewswire.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. biotechhunter.com [biotechhunter.com]

- 16. A proof-of-concept randomized crossover clinical trial of a first-in-class vasopressin 1a receptor antagonist for PTSD: Design, methods, and recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. apps.dtic.mil [apps.dtic.mil]

SRX246 for the Treatment of Irritability in Huntington's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irritability is a common and distressing neuropsychiatric symptom in Huntington's Disease (HD), significantly impacting the quality of life for both patients and caregivers. Current treatment options are limited and often associated with undesirable side effects. SRX246, a potent and selective vasopressin 1a (V1a) receptor antagonist, represents a novel therapeutic approach targeting the underlying neurobiology of aggression and irritability. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical pharmacology, pharmacokinetic profile, and clinical evaluation in patients with HD.

Introduction

Huntington's Disease is a progressive neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene.[1] Beyond the hallmark motor and cognitive decline, neuropsychiatric symptoms are prevalent, with irritability and aggression affecting a significant proportion of patients.[2] The neuropeptide arginine vasopressin (AVP) and its V1a receptor are implicated in the regulation of social behaviors, including aggression.[3] this compound is a first-in-class, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as a highly selective antagonist at the V1a receptor.[4][5] It was developed by Azevan Pharmaceuticals and has been investigated for the treatment of irritability in HD.[6]

Mechanism of Action

This compound exerts its pharmacological effect by competitively blocking the binding of AVP to the V1a receptor, the most abundant vasopressin receptor subtype in the brain.[2] V1a receptors are G-protein coupled receptors (GPCRs) that, upon activation by AVP, couple to Gq/11 proteins.[3] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7] These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to various cellular responses that are believed to contribute to aggression and anxiety.[7] By antagonizing the V1a receptor, this compound is thought to dampen these signaling pathways, thereby reducing irritability and aggressive behaviors.[6]

Signaling Pathway of the Vasopressin V1a Receptor and the Antagonistic Action of this compound

Preclinical Pharmacology

In Vitro Pharmacology

This compound is a highly potent and selective antagonist of the human V1a receptor. It displays negligible binding to V1b and V2 receptors, as well as a panel of 64 other receptors, including 35 G-protein coupled receptors.[8]

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species | Value | Reference(s) |

| Binding Affinity (Ki) | |||

| V1a Receptor | Human | 0.3 nM | [8] |

| V1b Receptor | Human | No interaction | [8] |

| V2 Receptor | Human | No interaction | [8] |

| Plasma Protein Binding | |||

| Rat | 95.5 ± 1.7% | [9] | |

| Dog | 95.9 ± 1.3% | [9] | |

| Human | 98.6 ± 0.4% | [9] | |

| Metabolism | |||

| Hepatocyte Stability | Human | Stable | [9] |

| Dog | Moderately metabolized | [9] | |

| Rat | Moderately metabolized | [9] |

In Vivo Pharmacology & Pharmacokinetics

Preclinical studies in animal models have demonstrated the efficacy of this compound in reducing behaviors analogous to human irritability and aggression.[3] In murine models, this compound markedly blunted aggressive behavior.[3]

Pharmacokinetic studies have shown that this compound is orally bioavailable and penetrates the central nervous system.[8][9]

Table 2: Preclinical Pharmacokinetics of this compound in Rats

| Route | Dose | Cmax | AUC0-∞ | t1/2 | Brain Levels (vs. Plasma) | Reference(s) |

| Intravenous (i.v.) | 2 mg/kg | 953 ng/mL | 1141 ng·h/mL | 6.02 hours | - | [8] |

| Oral (p.o.) | 20 mg/kg | 98.4 ng/mL | 624 ng·h/mL | 2.38 hours | ~20% | [8][9] |

Clinical Development in Huntington's Disease

The STAIR Clinical Trial

The primary clinical investigation of this compound in Huntington's disease was the "Safety, Tolerability, and Activity of this compound in Irritable HD patients" (STAIR) trial (NCT02507284).[9]

Table 3: Overview of the STAIR Phase 2 Clinical Trial

| Parameter | Description | Reference(s) |

| Study Design | 3-arm, multicenter, randomized, placebo-controlled, double-blind, 12-week, dose-escalation study | [1][9] |

| Participants | 106 individuals with early symptomatic Huntington's disease and irritability | [1][6] |

| Treatment Arms | 1. This compound 120 mg twice daily (BID)2. This compound 160 mg twice daily (BID)3. Placebo | [9] |

| Primary Endpoints | Safety and tolerability | [6] |

| Secondary Endpoints | Safety and tolerability | [6] |

| Exploratory Endpoints | Changes in problematic behaviors assessed by various scales (CMAI, ABC, PBA-s, IS, CGI), HD Quality of Life (QoL), and Caregiver Burden questionnaires | [9] |

Experimental Protocol: STAIR Trial Dosing Regimen

The STAIR trial employed a dose-escalation design to ensure patient safety.[1]

Clinical Trial Results

Safety and Tolerability: The STAIR trial met its primary and secondary endpoints, demonstrating that this compound was generally safe and well-tolerated in patients with Huntington's disease.[6] There were no treatment-related serious adverse events reported.[6] Adverse events that were more common in the this compound groups compared to placebo included nausea, fatigue, headache, increased liver enzymes, falls, and depressed mood.[6] Importantly, this compound was not associated with a worsening of apathy or suicidal ideation, which can be side effects of other medications used in this patient population.[6]

Efficacy: While the STAIR trial was primarily a safety study, exploratory analyses of behavioral endpoints suggested a potential benefit of this compound in reducing aggression.

Table 4: Key Exploratory Efficacy Findings from the STAIR Trial

| Endpoint | Finding | Reference(s) |

| Violent Behaviors | Reduction in the proportion of patients exhibiting violent behaviors (hitting) from 53% to 37% in the this compound group, compared to a stable proportion in the placebo group (24% to 33%). | [6] |

| Aggressive Events (Subgroup Analysis) | In a subgroup of patients with a higher disease burden, a significantly greater proportion of those treated with this compound experienced fewer aggressive events (hitting or yelling) compared to the placebo group (65% vs. 22%). | [6] |

Neuroimaging Studies

Functional magnetic resonance imaging (fMRI) studies in both preclinical models and healthy human volunteers have provided further evidence for the CNS activity of this compound.[3][10]

Experimental Protocol: Preclinical fMRI in Rats

A study in rats utilized fMRI to observe changes in brain activity in response to this compound.[3] The protocol involved inducing an aggressive response in a male rat by introducing a novel male into the cage with his bonded female partner.[3] This social challenge led to increased activity in brain circuits associated with aggression, which was blocked by pretreatment with this compound.[3]

In healthy human volunteers, this compound was shown to attenuate the effects of intranasally administered AVP on brain circuits activated in response to viewing angry or threatening faces.[3]

Summary and Future Directions

This compound is a promising, well-tolerated V1a receptor antagonist with a novel mechanism of action for the treatment of irritability and aggression in Huntington's disease. Preclinical and clinical data support its target engagement in the CNS and suggest a potential therapeutic benefit. While the development of this compound for Huntington's disease appears to have stalled, the data generated from these studies provide a strong rationale for the continued investigation of V1a receptor antagonism as a therapeutic strategy for neuropsychiatric symptoms in neurodegenerative diseases. Further clinical trials with a primary focus on efficacy are warranted to definitively establish the role of this compound in managing the behavioral aspects of Huntington's disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and evaluation of potent and selective human V1a receptor antagonists as potential ligands for PET or SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]

- 7. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Vasopressin 1a Receptor Antagonist this compound Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and metabolism of this compound: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Investigating SRX246 for Post-Traumatic Stress Disorder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-Traumatic Stress Disorder (PTSD) presents a significant therapeutic challenge, with current pharmacological interventions often demonstrating limited efficacy and undesirable side effects. A promising avenue of research involves the modulation of the brain's vasopressin system. SRX246, a first-in-class, orally bioavailable, and centrally-acting vasopressin V1a receptor antagonist, has emerged as a novel investigational compound for the treatment of PTSD and other stress-related disorders. This technical guide provides a comprehensive overview of the core scientific and clinical data related to the investigation of this compound for PTSD.

Mechanism of Action: Targeting the Vasopressin V1a Receptor

This compound is a small-molecule antagonist with high selectivity for the vasopressin V1a receptor.[1] Arginine vasopressin (AVP) is a neuropeptide implicated in the regulation of social behaviors, stress, and anxiety.[2] In the context of PTSD, the V1a receptor is a key target due to its role in mediating the effects of AVP on fear and anxiety circuits in the brain. The V1a receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[3]

Upon binding of AVP, the V1a receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is believed to contribute to the heightened states of fear and anxiety characteristic of PTSD. By competitively blocking the V1a receptor, this compound is hypothesized to attenuate the downstream signaling initiated by AVP, thereby mitigating the neurobiological underpinnings of PTSD symptoms.

Preclinical Evidence

The rationale for investigating this compound in PTSD is supported by preclinical studies in animal models of fear and anxiety.[4][5] A key model utilized to establish the proof-of-concept involved predator fear conditioning in rats.

Experimental Protocol: Predator Scent Fear Conditioning with fMRI in Rats

This protocol provides a representative methodology based on descriptions of preclinical studies supporting the clinical development of this compound.

Objective: To assess the effect of this compound on fear-induced brain activity in a predator scent-based fear conditioning model in rats.

Animals: Adult male Sprague-Dawley rats.

Materials:

-

This compound (or vehicle control)

-

Fear conditioning apparatus

-

Odor delivery system

-

Predator scent (e.g., ferret odor)

-

Conditioned stimulus (e.g., sucrose (B13894) solution)

-

Functional Magnetic Resonance Imaging (fMRI) scanner equipped for small animals

Procedure:

-

Habituation: Rats are habituated to the fMRI scanner environment and the odor delivery system to minimize stress-induced artifacts.

-

Conditioning:

-

Rats are placed in the fear conditioning apparatus.

-

They are presented with a conditioned stimulus (CS), such as a novel sucrose solution to drink.

-